2,2-Dimethyl-5-propylpyrrolidin-1-ol
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Overview
Description
2,2-Dimethyl-5-propylpyrrolidin-1-ol is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of the 2,2-dimethyl and 5-propyl substituents on the pyrrolidine ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-propylpyrrolidin-1-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable aldehyde or ketone, followed by reduction to yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-propylpyrrolidin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-5-propylpyrrolidin-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-propylpyrrolidin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The presence of the 2,2-dimethyl and 5-propyl substituents can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring.
2,2-Dimethylpyrrolidine: Similar structure but lacks the 5-propyl substituent.
5-Propylpyrrolidine: Similar structure but lacks the 2,2-dimethyl substituents.
Uniqueness: 2,2-Dimethyl-5-propylpyrrolidin-1-ol is unique due to the presence of both 2,2-dimethyl and 5-propyl substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
412016-74-1 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-5-propylpyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-4-5-8-6-7-9(2,3)10(8)11/h8,11H,4-7H2,1-3H3 |
InChI Key |
TYUPBARVNKTWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(N1O)(C)C |
Origin of Product |
United States |
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